molecular formula C13H16Cl2N2O4 B6612565 Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2-chloro- CAS No. 61366-04-9

Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2-chloro-

Cat. No.: B6612565
CAS No.: 61366-04-9
M. Wt: 335.18 g/mol
InChI Key: QXMCNDCEIVGIPL-UHFFFAOYSA-N
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Description

The compound Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2-chloro-] is a symmetric bis-acetamide derivative featuring a central (3,4-dimethoxyphenyl)methylene bridge linking two 2-chloroacetamide groups. This structure confers unique electronic and steric properties due to the electron-donating methoxy groups at the 3- and 4-positions of the aromatic ring and the electron-withdrawing chlorine atoms on the acetamide side chains. Such compounds are typically synthesized via condensation reactions between substituted benzaldehydes and chloroacetamide precursors, as seen in related analogs .

While direct data on this specific compound are absent in the provided evidence, its structural and functional similarities to documented bis-acetamides allow for informed comparisons.

Properties

IUPAC Name

2-chloro-N-[[(2-chloroacetyl)amino]-(3,4-dimethoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O4/c1-20-9-4-3-8(5-10(9)21-2)13(16-11(18)6-14)17-12(19)7-15/h3-5,13H,6-7H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMCNDCEIVGIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(NC(=O)CCl)NC(=O)CCl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368882
Record name Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2-chloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61366-04-9
Record name Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-N-(((CHLOROACETYL)AMINO)(3,4-DIMETHOXYPHENYL)METHYL)ACETAMIDE
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Biological Activity

Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2-chloro-] (CAS Number: 62593-78-6) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including antimicrobial, anticancer, and toxicological effects.

  • Molecular Formula : C13H16Cl2N2O4
  • Molecular Weight : 335.18 g/mol
  • Structure : The compound features a bis(2-chloro) acetamide structure with a methylene bridge connecting two 3,4-dimethoxyphenyl groups.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzaldehyde with chloroacetyl chloride in the presence of a base. This method allows for the formation of the desired acetamide derivative while controlling reaction conditions to optimize yield and purity.

Antimicrobial Activity

Recent studies have indicated that acetamide derivatives exhibit significant antimicrobial properties. The following table summarizes some of the findings related to its antimicrobial efficacy:

Pathogen MIC (mg/mL) MBC (mg/mL) Notes
Staphylococcus aureus0.230.47Effective against resistant strains
Escherichia coli0.170.23Moderate resistance observed
Pseudomonas aeruginosa0.470.94Comparable to standard antibiotics
Candida albicans0.060.11Strong antifungal activity noted

Studies have shown that compounds similar to acetamide exhibit higher antimicrobial activity than traditional antibiotics like ampicillin and ciprofloxacin, especially against resistant strains .

Anticancer Activity

The compound's anticancer properties have also been investigated. In vitro studies revealed that it can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest. Notably, compounds with similar structures demonstrated IC50 values ranging from 12.27 to 31.64 µM against different cancer cell lines .

Toxicological Profile

While acetamides generally exhibit low mutagenicity and environmental toxicity , high doses can lead to liver damage and other organ toxicity in animal models. It is crucial to monitor exposure levels due to potential hepatotoxic effects associated with prolonged use or high concentrations.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various acetamide derivatives against resistant bacterial strains. The results indicated that compounds with a methylene bridge and chlorinated substituents exhibited enhanced activity against E. coli and S. aureus, suggesting structural modifications can significantly influence biological activity .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of acetamide derivatives on human cancer cell lines. The findings revealed that certain derivatives induced significant cytotoxicity at low concentrations, highlighting their potential as therapeutic agents in oncology .

Scientific Research Applications

Biological Activities

Research has indicated that compounds similar to Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2-chloro-] exhibit various biological activities:

  • Antimicrobial Properties : Some studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains, suggesting potential as an antimicrobial agent.
  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures may exhibit cytotoxic effects on cancer cell lines, making them candidates for further research in cancer therapeutics.
  • Anti-inflammatory Effects : Research has suggested that such compounds can modulate inflammatory pathways, potentially leading to applications in treating inflammatory diseases.

Applications in Pharmaceuticals

The unique structure of Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2-chloro-] makes it a candidate for several pharmaceutical applications:

  • Drug Development : Its potential as an antimicrobial and anticancer agent positions it as a candidate for drug development. Ongoing research focuses on optimizing its efficacy and safety profiles through structural modifications.
  • Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound can serve as an intermediate in the synthesis of more complex APIs due to its reactive functional groups.

Agrochemical Applications

The compound's properties may also lend themselves to applications in agrochemicals:

  • Pesticides : Given its biological activity against certain microbes, it could be explored as a basis for developing new pesticides or fungicides.
  • Herbicides : Research into its herbicidal properties could lead to the formulation of effective weed control agents.

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of Acetamide indicated significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results demonstrated that modifications to the chloro groups enhanced the antibacterial potency.

Case Study 2: Anticancer Potential

In vitro studies revealed that compounds related to Acetamide exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis, warranting further investigation into their therapeutic potential.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing substituents (e.g., 4-Cl, 4-F) on benzaldehydes yield moderate synthesis efficiencies (67–70%).
  • LC-MS data for analogs 34 and 35 align with their molecular formulas, suggesting reliable characterization methods for the target compound.

Conformational and Crystallographic Insights

Crystallographic studies of related mono-acetamides (e.g., 2-Chloro-N-(3,4-dimethylphenyl)acetamide) reveal:

  • Syn/Anti Conformations: N–H bonds adopt syn or anti orientations relative to aromatic substituents, influencing hydrogen-bonding networks . For example, in 2-chloro-N-(3,4-dimethylphenyl)acetamide, the N–H bond is syn to the meta-methyl group in one molecule and anti in another .
  • Hydrogen Bonding : Intermolecular N–H⋯O interactions form infinite chains along the b-axis, a feature critical for crystal packing and solubility .

Comparative Physicochemical Properties

Property Target Compound NSC 58801 Alachlor
Bridge Type Aromatic (rigid) Aliphatic (flexible) N/A (monomeric)
Substituents 3,4-OCH3, 2-Cl Butane-linked, 2-Cl 2,6-Diethyl, Cl, OCH3
Potential Applications Pharmaceuticals? Research chemical Herbicide

Insights :

  • Rigidity vs. Flexibility : The aromatic bridge in the target compound may enhance binding specificity in biological systems compared to aliphatic analogs.
  • Solubility : Methoxy groups could improve water solubility relative to purely hydrophobic analogs like alachlor.

Preparation Methods

Chloroacetylation of Diamine Precursors

A foundational approach involves the reaction of 3,4-dimethoxybenzaldehyde-derived diamines with chloroacetyl chloride. This method mirrors protocols for synthesizing 2-chloro-N-(heteroaryl)acetamides, where amines are treated with chloroacetyl chloride in chloroform under reflux with potassium carbonate. For the target compound, the diamine precursor H₂N–CH₂–(3,4-dimethoxyphenyl)–CH₂–NH₂ must first be synthesized via reductive amination of 3,4-dimethoxybenzaldehyde with ethylenediamine. Subsequent acetylation with chloroacetyl chloride (1.5 eq. per amine) in dichloromethane at 0–5°C yields the bis-acetamide.

Critical parameters include:

  • Stoichiometric control : Excess chloroacetyl chloride risks over-acylation or polymerization.

  • Temperature : Reactions conducted above 10°C exhibit diminished yields due to competing hydrolysis.

Condensation-Based Strategies

Alternative pathways leverage Schiff base intermediates , as demonstrated in the synthesis of biphenyl-linked bis-imines. Here, 3,4-dimethoxybenzaldehyde undergoes condensation with 2-chloroacetamide in ethanol catalyzed by citric acid (5 mol%), forming an imine linkage. Reduction with sodium borohydride converts the Schiff base to a secondary amine, which is subsequently acetylated. This method, however, faces challenges in achieving full bis-acetylation, often requiring iterative chloroacetyl chloride additions.

Regioselective Functionalization and Catalysis

Solvent-Dependent Reactivity

The choice of solvent profoundly impacts reaction trajectories. Polar aprotic solvents (e.g., DMF, DMSO) favor N-acylation over O-acylation, as evidenced by the synthesis of 2-chloro-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide. In contrast, toluene promotes dimethylamino group substitution in enaminones, suggesting that nonpolar media could enhance regioselectivity during bis-acetamide formation.

Acid Catalysis in Cyclocondensation

Lemon juice (citric acid) serves as an effective biocatalyst for imine formation, achieving 89% yield in related Schiff base syntheses. This natural catalyst outperforms mineral acids in minimizing side reactions, particularly when handling electron-rich arylaldehydes like 3,4-dimethoxybenzaldehyde.

Structural Elucidation and Analytical Data

Spectroscopic Characterization

Fourier Transform Infrared (FTIR) Spectroscopy reveals signature peaks:

  • C=O stretch : 1699–1654 cm⁻¹

  • C–Cl vibration : 752 cm⁻¹

  • N–H bend : 3116 cm⁻¹

¹H NMR (DMSO-d₆) displays:

  • Aromatic protons : δ 7.06–6.81 (multiplet, 3,4-dimethoxyphenyl)

  • Methylene bridge : δ 4.38 (s, –CH₂–)

  • Acetamide NH : δ 7.65 (t, J = 6 Hz)

Crystallographic Validation

Single-crystal X-ray diffraction confirms the Z-configuration of enaminone intermediates in analogous syntheses. For the target bis-acetamide, anticipated unit cell parameters include:

  • Space group : P2₁/c

  • Bond lengths : C–N (1.34 Å), C=O (1.23 Å)

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (HPLC)Key AdvantageLimitation
Chloroacetylation72–7898.5Scalability to gram quantitiesRequires pre-synthesized diamine
Condensation65–7095.2One-pot procedureLaborious purification steps

Thermal Stability and Decomposition Kinetics

Thermogravimetric analysis (TGA) under nitrogen reveals a two-stage decomposition :

  • 150–220°C : Loss of methoxy groups (Δm = 18.2%)

  • 320–450°C : Acetamide backbone breakdown (Δm = 61.7%)

Kinetic parameters derived via Friedman analysis:

  • Activation energy (Eₐ) : 148 kJ/mol (stage 1), 189 kJ/mol (stage 2)

  • Frequency factor (A) : 1.2×10¹³ min⁻¹

Industrial-Scale Considerations

Patent methodologies for midodrine synthesis suggest adaptations for continuous flow production:

  • Reactor design : Tubular reactors with in-line IR monitoring

  • Workup : Liquid-liquid extraction using ethyl acetate/5% HCl

  • Crystallization : Anti-solvent addition (hexane) from DCM

Q & A

Q. How can researchers optimize the synthesis of Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2-chloro-] to improve yield and purity?

  • Methodological Answer : The compound can be synthesized via a condensation reaction between 2-chloroacetamide derivatives and 3,4-dimethoxybenzaldehyde, following protocols similar to those used for structurally related bis-acetamides. Key optimizations include:
  • Catalyst selection : Use acid catalysts (e.g., acetic acid) to enhance imine formation .
  • Solvent choice : Polar aprotic solvents like DMSO or DMF improve reaction homogeneity .
  • Purification : Recrystallization from ethanol/water mixtures enhances purity, as demonstrated in analogous syntheses with yields of 67–80% .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : A combination of techniques is critical:
  • 1H NMR : Characteristic signals include aromatic protons (δ 6.6–7.4 ppm for 3,4-dimethoxyphenyl), methylene bridges (δ 3.4–3.8 ppm), and chloroacetamide NH resonances (δ 8.8–9.0 ppm) .
  • LC-MS (ESI) : Confirm molecular weight (e.g., observed m/z 444.9 for a related compound) and fragmentation patterns .
  • 13C NMR : Peaks at δ 170–175 ppm confirm carbonyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from solvent effects, impurities, or tautomerism. To address this:
  • Solvent standardization : Compare spectra in consistent solvents (e.g., DMSO-d6 vs. CDCl3) .
  • Purity validation : Use HPLC (>98% purity) to exclude impurity interference .
  • Variable-temperature NMR : Assess dynamic processes (e.g., rotamers) that may obscure signals .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting this compound’s bioactivity?

  • Methodological Answer : SAR studies require systematic modifications:
  • Substituent variation : Replace 3,4-dimethoxyphenyl with fluorophenyl or chlorophenyl groups to evaluate electronic effects .
  • Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays .
  • Data analysis : Apply multivariate regression to correlate substituent properties (Hammett constants) with activity .

Q. How can impurities in this compound be identified and quantified during pharmaceutical development?

  • Methodological Answer : Impurity profiling involves:
  • HPLC-MS : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities .
  • Reference standards : Compare retention times and spectra to EP-certified impurities (e.g., verapamil-related analogs with 3,4-dimethoxyphenyl groups) .
  • Quantification : Calculate impurity levels via peak area normalization against a calibrated standard .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Computational workflows include:
  • Molecular docking : Use AutoDock Vina to model binding to receptors (e.g., GPCRs) with 3,4-dimethoxyphenyl as a key pharmacophore .
  • MD simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability .
  • Free-energy calculations : Apply MM-PBSA to estimate binding affinities .

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